Minimycin

Antibiotic C‑nucleoside Structure‑activity relationship

Minimycin (oxazinomycin) is irreplaceable for C-nucleoside antibiotic research—its signature 1,3-oxazine-2,4-dione ring and 5-gene min cluster set it apart from showdomycin and formycin. Validated against multi-drug-resistant S. aureus (24.5 mm zone) and E. coli, and proven in Ehrlich ascites/Sarcoma-180 models at 2 mg/kg. Ideal probe for resistance mechanism studies, synergy screening, and nucleoside analog development. Select this compound when structural authenticity and reproducible bioactivity are non-negotiable.

Molecular Formula C9H11NO7
Molecular Weight 245.19 g/mol
CAS No. 32388-21-9
Cat. No. B1677145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinimycin
CAS32388-21-9
Synonyms5 beta-d-ribofuranosyl-1,3-oxazin-2,4-dione
minimycin
oxazinomycin
Molecular FormulaC9H11NO7
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)O1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H11NO7/c11-1-4-5(12)6(13)7(17-4)3-2-16-9(15)10-8(3)14/h2,4-7,11-13H,1H2,(H,10,14,15)/t4-,5-,6-,7+/m1/s1
InChIKeyREFHNSOTFKKRAI-GBNDHIKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Minimycin (CAS 32388-21-9) – A Structurally Distinct C‑Nucleoside Antibiotic with Validated Broad‑Spectrum Antibacterial and Antitumor Activity


Minimycin (oxazinomycin) is a naturally occurring C‑nucleoside antibiotic first isolated from Streptomyces hygroscopicus [1]. It is characterized by a unique 1,3‑oxazine‑2,4‑dione ring linked to a D‑ribofuranosyl moiety via a carbon‑carbon bond [2]. Minimycin exhibits broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative bacteria [3] and possesses significant in vivo antitumor activity against transplantable murine tumors [3].

Why Generic Substitution with Other C‑Nucleoside Antibiotics Fails: Minimycin’s Unique Oxazine Scaffold and Biosynthetic Gene Cluster


Minimycin belongs to the C‑nucleoside antibiotic family, yet its 1,3‑oxazine‑2,4‑dione ring fundamentally distinguishes it from close structural analogs such as showdomycin (maleimide ring) and formycin (pyrazolopyrimidine ring) [1]. This structural divergence is reflected in distinct physicochemical properties—including a characteristic IR absorption band at 1799 cm⁻¹ absent in showdomycin—and a unique biosynthetic logic governed by a dedicated 5‑gene min cluster [2]. Consequently, substituting minimycin with another C‑nucleoside in a research or industrial process would alter both the molecular target profile and the downstream biological readouts, rendering generic substitution scientifically invalid.

Quantitative Evidence Guide: Head‑to‑Head Comparisons Defining Minimycin’s Scientific Differentiation


1. Structural Differentiation from Showdomycin: IR Absorption Band at 1799 cm⁻¹

Minimycin exhibits a characteristic infrared (IR) absorption band at 1799 cm⁻¹ that is completely absent in the structurally related C‑nucleoside showdomycin [1]. This band corresponds to the carbonyl stretching vibration of the 1,3‑oxazine‑2,4‑dione ring and serves as a definitive spectroscopic fingerprint for minimycin identification and quality control.

Antibiotic C‑nucleoside Structure‑activity relationship

2. Antibacterial Potency Against Drug‑Resistant Staphylococcus and E. coli

Minimycin retains robust antibacterial activity against multi‑drug‑resistant clinical isolates. Against a Staphylococcus strain resistant to penicillin, chloramphenicol, tetracycline, erythromycin, kanamycin, streptomycin, and sulfonamide, minimycin (100 mcg/mL) produced a 24.5 mm inhibition zone [1]. Similarly, against a multi‑drug‑resistant E. coli strain, it generated a 17.5 mm zone at the same concentration [1].

Antibiotic resistance Antimicrobial Gram‑positive bacteria

3. In Vivo Antitumor Efficacy: Dose‑Dependent Inhibition of Ehrlich Ascites Carcinoma

Minimycin demonstrates significant antitumor activity in a murine Ehrlich ascites carcinoma model. Intraperitoneal administration of 2 mg/kg daily for 10 consecutive days resulted in pronounced inhibition of tumor growth [1]. Comparable efficacy was observed against both ascitic and solid forms of sarcoma‑180 [1].

Antitumor In vivo Ehrlich carcinoma

4. Defined Biosynthetic Gene Cluster Enables Heterologous Production and Pathway Engineering

Minimycin biosynthesis is encoded by a minimal 5‑gene cluster (minA–minT) that has been fully characterized [1]. This cluster includes a non‑ribosomal peptide synthetase (MinA) that governs the divergent production of minimycin and the pigment indigoidine, as well as a dedicated self‑resistance system (MinCN, MinD, MinT) [1].

Biosynthesis Gene cluster Synthetic biology

5. Favorable Aqueous Solubility Relative to Many Nucleoside Antibiotics

Minimycin is freely soluble in water and methanol, slightly soluble in ethanol and acetone, and insoluble in nonpolar organic solvents [1]. Its estimated water solubility at 25 °C is 1 × 10⁶ mg/L (log Kow = −2.97) .

Solubility Formulation Drug delivery

Best Research and Industrial Application Scenarios for Minimycin Based on Quantitative Evidence


1. Antimicrobial Resistance Research Tool

Minimycin’s demonstrated activity against multi‑drug‑resistant Staphylococcus and E. coli strains (24.5 mm and 17.5 mm inhibition zones, respectively, at 100 mcg/mL) [1] makes it an ideal probe for studying resistance mechanisms and for screening synergistic combinations with existing antibiotics.

2. In Vivo Antitumor Lead Compound

The reproducible inhibition of Ehrlich ascites carcinoma and sarcoma‑180 at 2 mg/kg/day ×10 days (i.p.) [1] supports minimycin’s use as a validated positive control in preclinical oncology studies and as a scaffold for developing novel nucleoside‑based anticancer agents.

3. Synthetic Biology and Pathway Engineering Host

The compact 5‑gene min cluster [2] enables heterologous production in well‑characterized bacterial hosts, facilitating titer optimization, analog generation via combinatorial biosynthesis, and industrial‑scale fermentation development.

4. Nucleoside Analog Library Development

Minimycin’s unique oxazine‑2,4‑dione ring, coupled with its high aqueous solubility , provides a privileged scaffold for medicinal chemistry efforts aimed at creating novel antiviral, antibacterial, or anticancer nucleoside analogs with improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.